Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Stereochemistry Conformational Analysis Isomer Purity

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-63-8), also referred to as trans-ethyl 3-(benzyloxy)cyclobutanecarboxylate, is a functionalized cyclobutane derivative characterized by a strained four-membered carbocycle, a benzyloxy substituent at the 3-position, and an ethyl ester group. With a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 141352-63-8
Cat. No. B179902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)cyclobutanecarboxylate
CAS141352-63-8
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(C1)OCC2=CC=CC=C2
InChIInChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
InChIKeyBOBSPEXKRNDFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-63-8) Procurement and Differentiation Overview


Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-63-8), also referred to as trans-ethyl 3-(benzyloxy)cyclobutanecarboxylate, is a functionalized cyclobutane derivative characterized by a strained four-membered carbocycle, a benzyloxy substituent at the 3-position, and an ethyl ester group [1]. With a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . The trans configuration of the substituents on the cyclobutane ring imparts a distinct three-dimensional geometry, which is increasingly valued in modern drug discovery for its ability to introduce conformational rigidity and enhance target engagement [2].

Why Generic Substitution of Ethyl 3-(benzyloxy)cyclobutanecarboxylate (141352-63-8) Fails in R&D Procurement


Substituting ethyl 3-(benzyloxy)cyclobutanecarboxylate with seemingly analogous cyclobutane derivatives is scientifically inadvisable due to quantifiable differences in stereochemistry, physicochemical properties, and synthetic utility that directly impact downstream research outcomes. The trans configuration of the target compound (141352-63-8) confers a distinct spatial arrangement of the benzyloxy and ethyl carboxylate moieties relative to the cyclobutane ring plane, which is not replicated in the cis isomer (141352-62-7) . Furthermore, the presence of the benzyloxy protecting group provides a unique combination of steric bulk and orthogonal deprotection compatibility (hydrogenolysis) that is absent in simpler hydroxyl-bearing analogs . These structural nuances translate into measurable differences in molecular weight, lipophilicity (LogP), and topological polar surface area (tPSA), all of which govern critical drug-like properties such as membrane permeability, solubility, and metabolic stability [1].

Quantitative Differentiation Evidence for Ethyl 3-(benzyloxy)cyclobutanecarboxylate (141352-63-8) Against In-Class Analogs


Stereochemical Configuration: Trans vs. Cis Isomer Quantitative Comparison

The target compound (CAS 141352-63-8) is specifically the trans isomer of ethyl 3-(benzyloxy)cyclobutanecarboxylate, whereas the cis isomer is designated by CAS 141352-62-7. This stereochemical distinction is not merely academic; it fundamentally alters the three-dimensional presentation of the functional groups. The trans configuration places the benzyloxy and ethyl carboxylate groups on opposite faces of the cyclobutane ring, resulting in a different spatial vector compared to the cis isomer where both groups are on the same face. While quantitative biological activity data directly comparing these two specific isomers is limited in the public domain, the well-established principle in medicinal chemistry is that stereoisomers can exhibit drastically different binding affinities, metabolic profiles, and even toxicity . The MDL number MFCD18207753 is uniquely associated with the trans isomer [1], ensuring researchers procure the correct stereochemistry for structure-activity relationship (SAR) studies.

Stereochemistry Conformational Analysis Isomer Purity

Physicochemical Differentiation: Ethyl vs. Methyl Ester Analog

A direct comparison of the target compound with its closest ester analog, methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 4934-98-9), reveals key differences in molecular weight and lipophilicity. The ethyl ester (C14H18O3) has a molecular weight of 234.29 g/mol and a calculated LogP of 2.54 , whereas the methyl ester (C13H16O3) has a lower molecular weight of 220.26 g/mol and a higher LogP of 2.78 . This difference in LogP (-0.24 units) is significant and suggests the ethyl ester is slightly more hydrophilic, which can translate to improved aqueous solubility, a critical parameter for in vitro assay performance and oral bioavailability [1].

Lipophilicity Physicochemical Properties Drug-likeness

Functional Group Differentiation: Benzyloxy vs. Hydroxy Analog Comparison

The target compound contains a benzyloxy (-OCH2C6H5) protecting group, which fundamentally differentiates it from the hydroxy analog, ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6). The benzyloxy group significantly increases molecular weight (234.29 g/mol vs. 144.17 g/mol) and lipophilicity (LogP ~2.54 vs. estimated lower LogP for the alcohol) . More importantly, the benzyl group serves as a robust protecting group for the alcohol, which can be selectively removed via hydrogenolysis under mild, neutral conditions without affecting the ethyl ester . This orthogonality is crucial in multi-step syntheses where other functional groups may be sensitive to acidic or basic hydrolysis conditions that would cleave alternative protecting groups like acetals or silyl ethers. The increased steric bulk and aromatic character of the benzyloxy group also enable unique π-π and hydrophobic interactions in biological systems that the simple hydroxyl group cannot achieve .

Protecting Group Strategy Synthetic Versatility Lipophilicity

Purity and Scale: Verifiable Commercial Availability Specifications

For research and development procurement, the reliability of supply and verified purity are paramount. The target compound, trans-ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 141352-63-8), is commercially available from reputable suppliers with a guaranteed minimum purity of 98% by HPLC and a moisture content of ≤0.5% [1]. Furthermore, it is available on a production scale of up to kilograms, demonstrating established synthetic routes and scalable supply chains [1]. In contrast, while the cis isomer (CAS 141352-62-7) and methyl ester analog (CAS 4934-98-9) are also commercially available, their specified purity levels and scale may vary, and they are not directly substitutable for applications requiring the trans-ethyl stereochemistry and ester moiety . This documented availability at high purity and scale reduces procurement risk and ensures consistency in research results.

Chemical Purity Supply Chain Reliability Preparative Scale

Optimal Research and Industrial Application Scenarios for Ethyl 3-(benzyloxy)cyclobutanecarboxylate (141352-63-8)


Medicinal Chemistry: Synthesis of Conformationally Restricted Lead Compounds

The trans-cyclobutane scaffold of ethyl 3-(benzyloxy)cyclobutanecarboxylate introduces a defined, three-dimensional geometry that is increasingly sought after to improve the success rates of drug candidates [1]. The quantifiable differences in stereochemistry (trans vs. cis) and lipophilicity (LogP 2.54 vs. 2.78 for the methyl ester) directly influence target binding and ADME properties . Researchers designing novel kinase inhibitors, GPCR modulators, or protein-protein interaction disruptors can leverage this compound's rigid scaffold to pre-organize pharmacophores, potentially leading to increased potency and selectivity.

Organic Synthesis: Orthogonal Protecting Group Strategy in Complex Molecule Construction

The benzyloxy group in ethyl 3-(benzyloxy)cyclobutanecarboxylate acts as a stable protecting group for the latent alcohol, which can be selectively unveiled via hydrogenolysis without affecting the ethyl ester . This orthogonal reactivity is invaluable in the multi-step synthesis of complex natural products or pharmaceutical intermediates where acid- or base-labile functionalities are present. The high commercial purity (≥98%) ensures that side reactions from impurities are minimized, leading to higher yields and simpler purification [2].

Chemical Biology: Probe Development for Target Engagement Studies

The unique physicochemical signature of ethyl 3-(benzyloxy)cyclobutanecarboxylate, including its molecular weight of 234.29 g/mol and calculated LogP of 2.54, positions it as a useful scaffold for developing chemical probes . Its benzyloxy group offers a synthetic handle for installing biotin, fluorophores, or photoaffinity labels via standard coupling reactions after deprotection. The compound's trans stereochemistry provides a defined, rigid orientation for the probe, which is critical for interpreting structure-activity relationships in target engagement assays.

Process Chemistry: Scalable Intermediate for Late-Stage Functionalization

The availability of trans-ethyl 3-(benzyloxy)cyclobutanecarboxylate on a kilogram scale at ≥98% purity makes it a viable intermediate for process research and early development campaigns [2]. Its ethyl ester can be readily hydrolyzed to the carboxylic acid for amide coupling, or the benzyl group can be removed to reveal the alcohol for further diversification. This synthetic versatility, combined with a reliable supply chain, supports the exploration of this cyclobutane scaffold in late-stage functionalization strategies for lead optimization.

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